- Total Synthesis and Biological Evaluation of Natural and Designed TubulysinsJournal of the American Chemical Society, 2016, 138(5), 1698-1708,
Cas no 936691-46-2 (Tubulysin M)

Tubulysin M structure
Produktname:Tubulysin M
Tubulysin M Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Tubulysin M
- 4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
- N14-Desacetoxytubulysin H
- EX-A5466K
- HY-N7053
- AKOS032946592
- TubulysinM
- 936691-46-2
- SCHEMBL12280896
- DA-68411
- CS-0101875
- (aS,?R)-?-[[[2-[(1R,3R)-1-(Acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-Benzenepentanoic Acid;
- NSC-784013
- CHEMBL3911475
- NSC784013
- (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
-
- MDL: MFCD28398136
- Inchi: 1S/C38H57N5O7S/c1-9-24(4)33(41-35(46)30-17-13-14-18-42(30)7)37(47)43(8)31(23(2)3)21-32(50-26(6)44)36-40-29(22-51-36)34(45)39-28(19-25(5)38(48)49)20-27-15-11-10-12-16-27/h10-12,15-16,22-25,28,30-33H,9,13-14,17-21H2,1-8H3,(H,39,45)(H,41,46)(H,48,49)
- InChI-Schlüssel: POBZYODNVHQLFG-UHFFFAOYSA-N
- Lächelt: S1C=C(C(NC(CC2C=CC=CC=2)CC(C(=O)O)C)=O)N=C1C(CC(C(C)C)N(C)C(C(C(C)CC)NC(C1CCCCN1C)=O)=O)OC(C)=O
Berechnete Eigenschaften
- Genaue Masse: 727.39787035g/mol
- Monoisotopenmasse: 727.39787035g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 51
- Anzahl drehbarer Bindungen: 19
- Komplexität: 1170
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 187
- XLogP3: 3.8
Tubulysin M Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0101875-100mg |
Tubulysin M |
936691-46-2 | 100mg |
$76322.0 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59930-5mg |
Tubulysin M |
936691-46-2 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
ChemScence | CS-0101875-25mg |
Tubulysin M |
936691-46-2 | 25mg |
$19310.0 | 2022-04-26 | ||
TRC | T897130-25mg |
Tubulysin M |
936691-46-2 | 25mg |
$ 37000.00 | 2023-09-05 | ||
MedChemExpress | HY-N7053-50mg |
Tubulysin M |
936691-46-2 | ≥96.0% | 50mg |
¥386200 | 2023-03-07 | |
MedChemExpress | HY-N7053-100mg |
Tubulysin M |
936691-46-2 | ≥96.0% | 100mg |
¥763220 | 2023-03-07 | |
MedChemExpress | HY-N7053-25mg |
Tubulysin M |
936691-46-2 | ≥96.0% | 25mg |
¥193100 | 2023-03-07 | |
MedChemExpress | HY-N7053-5mg |
Tubulysin M |
936691-46-2 | 5mg |
¥76000 | 2024-07-19 | ||
TRC | T897130-10mg |
Tubulysin M |
936691-46-2 | 10mg |
$ 27040.00 | 2022-06-02 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59930-1mg |
Tubulysin M |
936691-46-2 | 98% | 1mg |
¥0.00 | 2023-09-07 |
Tubulysin M Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Pyridine ; 0 °C; 12 h, 25 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt
Referenz
- Tubulysin derivatives and methods for preparing the same, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide , Pentafluorophenol Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt
1.3 Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt; rt → 0 °C
1.4 Reagents: Water Solvents: 1,4-Dioxane ; 0 °C → rt; 20 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt
1.3 Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt; rt → 0 °C
1.4 Reagents: Water Solvents: 1,4-Dioxane ; 0 °C → rt; 20 h, rt
Referenz
- Tubulysin D analogs for the treatment of proliferative disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide , Pentafluorophenol Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Pyridine Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Pyridine Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt
Referenz
- Preparation of tubulysin D analogs as highly potent cell-growth inhibitors for treating cancer and psoriasis, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Tris(2-aminoethyl)amine Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine Solvents: Dimethylformamide ; 24 h, rt
1.3 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 1 d, rt
1.2 Reagents: Triethylamine Solvents: Dimethylformamide ; 24 h, rt
1.3 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 1 d, rt
Referenz
- Structure-activity and high-content imaging analyses of novel tubulysinsChemical Biology & Drug Design, 2007, 70(2), 75-86,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Pyridine ; 18 h, rt
Referenz
- Design, synthesis, and cytotoxic activity of new tubulysin analoguesSynlett, 2022, 33(2), 187-195,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Tris(2-aminoethyl)amine Solvents: Dichloromethane ; 3 h, rt
1.2 Reagents: Dicyclohexylcarbodiimide , Pentafluorophenol Solvents: Dimethylformamide ; overnight, rt
1.3 24 h, rt
1.4 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Dicyclohexylcarbodiimide , Pentafluorophenol Solvents: Dimethylformamide ; overnight, rt
1.3 24 h, rt
1.4 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
Referenz
- Total Synthesis of N14-Desacetoxytubulysin HOrganic Letters, 2007, 9(8), 1605-1607,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, rt
Referenz
- Concise total synthesis of N14-descaetoxytubulysin HChemRxiv, 2020, 1, 1-6,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Ammonium fluoride Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 10 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.4 Solvents: Pyridine ; 20 h, rt
1.5 Reagents: Water
1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt
1.8 Solvents: Methanol , Acetonitrile , Water ; 0.5 h, rt
1.9 Reagents: Sodium cyanoborohydride ; 0.5 h, rt
1.10 Reagents: Acetic acid ; overnight, pH 5, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 10 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.4 Solvents: Pyridine ; 20 h, rt
1.5 Reagents: Water
1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt
1.8 Solvents: Methanol , Acetonitrile , Water ; 0.5 h, rt
1.9 Reagents: Sodium cyanoborohydride ; 0.5 h, rt
1.10 Reagents: Acetic acid ; overnight, pH 5, rt
Referenz
- Method for preparing efficient anti-tumor active polypeptide tubulysin m, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Stannane, hydroxytrimethyl- Solvents: 1,2-Dichloroethane ; 25 °C; 12 h, reflux
1.2 Reagents: Pyridine ; 0 °C; 12 h, 25 °C
1.2 Reagents: Pyridine ; 0 °C; 12 h, 25 °C
Referenz
- Preparation of desacetoxytubulysin H and analogs thereof as anticancer agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Glycoside dual-cleavage linkers for antibody-drug conjugates, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Ammonium fluoride Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 10 h, reflux
1.3 Reagents: Hydrochloric acid ; pH 2
1.4 Solvents: Pyridine ; 20 h, rt
1.5 Reagents: Water ; cooled
1.6 Reagents: Hydrochloric acid Solvents: Methanol ; pH 2
1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt
1.8 Solvents: Methanol , Acetonitrile , Water ; 0.5 h, rt
1.9 Reagents: Sodium cyanoborohydride ; 0.5 h, rt
1.10 Solvents: Acetic acid ; rt; pH 5, rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 10 h, reflux
1.3 Reagents: Hydrochloric acid ; pH 2
1.4 Solvents: Pyridine ; 20 h, rt
1.5 Reagents: Water ; cooled
1.6 Reagents: Hydrochloric acid Solvents: Methanol ; pH 2
1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt
1.8 Solvents: Methanol , Acetonitrile , Water ; 0.5 h, rt
1.9 Reagents: Sodium cyanoborohydride ; 0.5 h, rt
1.10 Solvents: Acetic acid ; rt; pH 5, rt; overnight, rt
Referenz
- Method for preparing high-efficiency anti-tumor active polypeptide tubulysin M, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Pyridine ; 16 h, rt
Referenz
- Antibody-drug conjugates, compositions and methods of use, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 0 °C; 5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile , Water ; 30 min, rt
1.4 Reagents: Acetic acid ; 12 h, pH 7, rt
1.5 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 0.5 h, 0 °C; 20 h, 0 °C → rt
1.6 Reagents: Trifluoroacetic acid ; pH 1, 0 °C
1.7 Reagents: Pyridine ; 14 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile , Water ; 30 min, rt
1.4 Reagents: Acetic acid ; 12 h, pH 7, rt
1.5 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 0.5 h, 0 °C; 20 h, 0 °C → rt
1.6 Reagents: Trifluoroacetic acid ; pH 1, 0 °C
1.7 Reagents: Pyridine ; 14 h, rt
Referenz
- A highly stereoselective total synthesis of unnatural N-methyl tubulysinSynlett, 2018, 29(20),,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide , Pentafluorophenol Solvents: Ethyl acetate ; 0 °C; 24 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt
1.3 Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt
1.4 Solvents: 1,4-Dioxane , Water ; 20 h, 0 °C → rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt
1.3 Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt
1.4 Solvents: 1,4-Dioxane , Water ; 20 h, 0 °C → rt
Referenz
- Design, synthesis, and biological properties of highly potent tubulysin D analogsChemistry - A European Journal, 2007, 13(34), 9534-9541,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt
1.2 4 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt
1.4 Reagents: 2,4,6-Trimethylpyridine , Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 2 h, rt
1.5 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt
1.6 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 6 h, rt
1.7 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt
1.8 Reagents: 2,4,6-Trimethylpyridine , Pyridine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; overnight, rt
1.9 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt
1.2 4 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt
1.4 Reagents: 2,4,6-Trimethylpyridine , Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 2 h, rt
1.5 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt
1.6 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 6 h, rt
1.7 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt
1.8 Reagents: 2,4,6-Trimethylpyridine , Pyridine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; overnight, rt
1.9 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt
Referenz
- Structure-Cytotoxicity Relationships of Analogues of N14-Desacetoxytubulysin HJournal of Medicinal Chemistry, 2016, 59(23), 10781-10787,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; 3 h, 0 °C
Referenz
- Total Synthesis and Biological Evaluation of Tubulysin AnaloguesJournal of Organic Chemistry, 2016, 81(21), 10302-10320,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide , Pentafluorophenol Solvents: Dichloromethane ; 0 °C → rt; 15 h, rt
1.2 Reagents: Dimethylformamide , Diisopropylethylamine ; 24 h, rt
1.2 Reagents: Dimethylformamide , Diisopropylethylamine ; 24 h, rt
Referenz
- Expedient Synthesis of N-Methyl Tubulysin Analogues with High CytotoxicityJournal of Organic Chemistry, 2008, 73(12), 4362-4369,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 24 h, rt
Referenz
- Tubulysin synthesis featuring stereoselective catalysis and highly convergent multicomponent assemblyOrganic Letters, 2020, 22(14), 5396-5400,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 10 min, rt
1.2 Solvents: Dimethylformamide ; 18 h, rt
1.2 Solvents: Dimethylformamide ; 18 h, rt
Referenz
- Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC PayloadsACS Medicinal Chemistry Letters, 2016, 7(11), 999-1004,
Tubulysin M Raw materials
- Benzenepentanoic acid, γ-[[[2-[(1R,3R)-1-hydroxy-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-α-methyl-, (αS,γR)-
- Methyl (αS,γR)-γ-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-α-methylbenzenepentanoate
- 2-Propen-1-yl (αS,γR)-γ-[[[2-[(1R,3R)-1-(acetyloxy)-3-[[(2S,3S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxopentyl]methylamino]-4-methylpentyl]-4-thiazolyl]carbonyl]amino]-α-methylbenzenepentanoate
- Carbamic acid, N-[(1S,2S)-1-(fluorocarbonyl)-2-methylbutyl]-, 9H-fluoren-9-ylmethyl ester
- 4-Amino-2-methyl-5-phenylpentanoic acid
- Benzenepentanoic acid, γ-amino-α-methyl-, hydrochloride (1:1), (αS,γR)-
- 2-Propen-1-yl (αS,γR)-γ-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-α-methylbenzenepentanoate
- 1,1-Dimethylethyl (2R)-2-[[[(1S,2S)-1-[[[(1R,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[4-[[[(1R,3S)-4-methoxy-3-methyl-4-oxo-1-(phenylmethyl)butyl]amino]carbonyl]-2-thiazolyl]-1-(1-methylethyl)propyl]methylamino]carbonyl]-2-methylbutyl]amino]carbonyl]-1-piperidinecarboxylate
- (2R)-1-methylpiperidine-2-carboxylic acid
- 2-Piperidinecarboxylic acid, 1-methyl-, 2,3,4,5,6-pentafluorophenyl ester, (2R)-
- 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-
- 1-(Phenylmethyl) (2R)-2-[[[(1S,2S)-1-[[[(1R,3R)-3-(acetyloxy)-3-[4-[[[(1R,3S)-3-carboxy-1-(phenylmethyl)butyl]amino]carbonyl]-2-thiazolyl]-1-(1-methylethyl)propyl]methylamino]carbonyl]-2-methylbutyl]amino]carbonyl]-1-piperidinecarboxylate
- 2,3,4,5,6-Pentafluorophenyl 2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolecarboxylate
- 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-(acetyloxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methylpentyl]-
Tubulysin M Preparation Products
Tubulysin M Verwandte Literatur
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:936691-46-2)Tubulysin M

Reinheit:99%/99%/99%
Menge:0.025g/0.05g/0.1g
Preis ($):9996.0/19992.0/39508.0